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Compound of Interest

Compound Name: Unecritinib

Cat. No.: B15139522

An In-depth Overview of the Chemical Structure, Properties, and Mechanism of Action of the
Multi-Targeted Tyrosine Kinase Inhibitor, Unecritinib (TQ-B3101).

Abstract

Unecritinib (also known as TQ-B3101) is a potent, orally available small molecule inhibitor
targeting multiple receptor tyrosine kinases, including Anaplastic Lymphoma Kinase (ALK),
ROS1, and MET.[1][2][3][4] These kinases are critical drivers in the proliferation, survival, and
metastasis of various cancer types.[1][2] This technical guide provides a comprehensive
overview of Unecritinib's chemical structure, physicochemical properties, mechanism of
action, and key experimental data. Detailed methodologies for relevant assays are also
provided to support further research and development efforts.

Chemical Structure and Properties

Unecritinib is a derivative of crizotinib, with structural modifications to its pyridine ring.[4] Its
chemical identity and physicochemical properties are summarized in the tables below.

Chemical Identification
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Identifier Value

N-[3-[(1R)-1-(2,6-dichloro-3-
IUPAC Name fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-
4-yI)-2-pyridinyllacetamide[2]

Synonyms TQ-B3101, TQB3101[5]
CAS Number 1418026-92-2[6]
Molecular Formula C23H24CI2FN502[5]

C--INVALID-LINK--
SMILES 0C2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)
NC(=0)C[2]

INChl=1S/C23H24CI2FN502/c1-13(21-18(24)3-
4-19(26)22(21)25)33-20-9-15(10-28-23(20)30-
InChl 14(2)32)16-11-29-31(12-16)17-5-7-27-8-6-
17/h3-4,9-13,17,27H,5-8H2,1-2H3,
(H,28,30,32)/t13-/m1/s1[5]

InChlKey HBWSXXBJOQKNBL-CYBMUJFWSA-N[5]

Physicochemical Properties

Property Value

Molecular Weight 492.37 g/mol [5]

Appearance Solid[7]

Solubility 100 mg/mL in DMSO (at 25°C)[6]
XlogP 3.5[2]

Note: Melting point and boiling point data are not readily available in the public domain.

Mechanism of Action and Signhaling Pathways

Unecritinib exerts its anti-neoplastic activity by inhibiting the tyrosine kinase activity of ALK,
ROS1, and MET.[1][4] These kinases, when dysregulated through mutations, amplifications, or
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rearrangements, can lead to the constitutive activation of downstream signaling pathways that
promote cancer cell growth and survival.[1][2] Unecritinib's inhibition of these kinases leads to
the downregulation of key signaling molecules such as AKT and ERK1/2.[7]

ALK/ROSI1/MET Signaling Pathways

The following diagram illustrates the simplified signaling cascades initiated by ALK, ROS1, and
MET, and the point of inhibition by Unecritinib.
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Caption: ALK/ROS1/MET Signaling Inhibition by Unecritinib.
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Experimental Data
In Vitro Activity

Unecritinib has demonstrated potent inhibitory activity against its target kinases and notable
growth inhibitory effects on various cancer cell lines.

Target/Cell Line IC50 (nM) Assay Type

Wildtype ROS1 142.7 Biochemical Kinase Assay

Lung Cancer Cell Lines (ALK
rearranged/mutated or c-MET 180 - 378.9 Cell Proliferation Assay

overexpressing)

Gastric Cancer Cells (c-MET ] )
] 23.5 Cell Proliferation Assay
overexpressing)

Data sourced from Probechem Biochemicals.[7]

Clinical Pharmacokinetics and Efficacy

Clinical trials have provided insights into the pharmacokinetic profile and clinical efficacy of
Unecritinib. In a Phase I/1l trial for patients with ROS1-positive advanced non-small cell lung
cancer (NSCLC), the recommended Phase Il dose (RP2D) was established at 300 mg twice
daily.[4][8]

Parameter Value
Objective Response Rate (ORR) 80.2%
Median Progression-Free Survival (PFS) 16.5 months

Data from a Phase Il trial in ROS1-positive NSCLC patients.[8]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate evaluation of kinase inhibitors. The
following sections provide representative methodologies for key assays used in the
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characterization of Unecritinib.

Biochemical Kinase Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of
Unecritinib against ALK, ROS1, and MET kinases.

Assay Preparation

Prepare serial dilutions of Unecritinib Prepare kinase solution (ALK, ROS1, or MET)

Prepare substrate and ATP solution

Reaction Incubation

Incubate kinase with Unecritinik)

;

Gnitiate reaction with ATP/substrate mi))

Detection and Analysis

Detect kinase activity (e.g., luminescence, fluorescence)

Calculate % inhibition and IC50 values

Click to download full resolution via product page
Caption: Workflow for a Biochemical Kinase Inhibition Assay.
Methodology:

o Compound Preparation: Prepare a serial dilution of Unecritinib in DMSO.
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Reaction Setup: In a 384-well plate, add the kinase (ALK, ROS1, or MET), a suitable peptide
substrate, and the diluted Unecritinib or DMSO control.

Initiation: Start the kinase reaction by adding a solution containing ATP.
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

Detection: Stop the reaction and measure the kinase activity. This can be done using various
methods, such as ADP-Glo™ Kinase Assay (Promega), which measures ADP production via
a luminescent signal.

Data Analysis: Calculate the percentage of kinase inhibition for each Unecritinib
concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a
dose-response curve.

Cell-Based Proliferation Assay

This protocol describes a method to assess the anti-proliferative effects of Unecritinib on
cancer cell lines with ALK, ROS1, or MET alterations.

Methodology:

Cell Seeding: Plate cancer cells (e.g., NCI-H3122 for ALK, HCC78 for ROS1, or EBC-1 for
MET) in a 96-well plate and allow them to adhere overnight.

Compound Treatment: Treat the cells with a serial dilution of Unecritinib or DMSO as a
control.

Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CQO2.

Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo®
Luminescent Cell Viability Assay (Promega), which quantifies ATP as an indicator of
metabolically active cells.

Data Analysis: Normalize the luminescence readings to the DMSO control to determine the
percentage of cell viability. Calculate the G150 (concentration for 50% growth inhibition) from
the dose-response curve.
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Western Blotting for Signaling Pathway Analysis

This protocol is for detecting changes in the phosphorylation status of downstream signaling
proteins like AKT and ERK in response to Unecritinib treatment.

Methodology:

o Cell Treatment and Lysis: Treat cancer cells with Unecritinib at various concentrations for a
specified time. Lyse the cells to extract total protein.

e Protein Quantification: Determine the protein concentration of each lysate using a BCA
assay.

o SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a
PVDF membrane.

e Immunoblotting:
o Block the membrane to prevent non-specific antibody binding.

o Incubate the membrane with primary antibodies specific for phosphorylated and total AKT
and ERK.

o Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated
secondary antibody.

o Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)
detection system.

e Analysis: Quantify the band intensities to determine the relative levels of phosphorylated
proteins compared to the total protein levels.

Conclusion

Unecritinib is a promising multi-targeted tyrosine kinase inhibitor with potent activity against
ALK, ROS1, and MET. Its chemical and pharmacological properties make it a significant
candidate for the treatment of cancers driven by these oncogenic kinases. The experimental
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protocols provided in this guide offer a framework for researchers to further investigate the
therapeutic potential of Unecritinib and similar targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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